![molecular formula C15H9N3S B1387450 4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile CAS No. 222629-39-2](/img/structure/B1387450.png)
4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile
説明
Synthesis Analysis
The synthesis of similar compounds, such as 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives, has been reported . These compounds were identified as xanthine oxidase inhibitors with micromolar level potencies .Chemical Reactions Analysis
The compound 1k, which is a derivative of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile, has been identified as a mixed-type xanthine oxidase inhibitor .科学的研究の応用
-
Field : Biological Pathways of Siderophores
- Summary : Siderophores are small molecules known for their high iron binding capacity, essential for all life forms requiring iron . This research provides a detailed review of the diverse classifications and biosynthetic pathways of siderophores .
- Methods : The study explores the secretion mechanisms of siderophores in microbes and plants, and their role in regulating bioavailable iron levels .
- Results : The applications of siderophores in medicine, agriculture, and environmental sciences are extensively discussed. These applications include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
-
Field : Chemodivergent Synthesis
- Summary : N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine .
- Methods : N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free . Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .
- Results : The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .
-
Field : Anti-Fibrosis Activity
- Summary : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively .
-
Field : Applications of Silica-Based Nanoparticles
- Summary : Functionalized silica nanoparticles (SiO 2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .
- Results : These enhanced properties make this type of functionalized nanoparticles particularly appropriate for different applications .
-
Field : Chemodivergent Synthesis
- Summary : N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine .
- Methods : N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free . Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .
- Results : The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .
-
Field : Anti-Fibrosis Activity
- Summary : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively .
-
Field : Applications of Silica-Based Nanoparticles
- Summary : Functionalized silica nanoparticles (SiO 2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .
- Results : These enhanced properties make this type of functionalized nanoparticles particularly appropriate for different applications .
-
Field : Chemodivergent Synthesis
- Summary : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
- Methods : This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole .
特性
IUPAC Name |
4-(2-pyridin-4-yl-1,3-thiazol-4-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3S/c16-9-11-1-3-12(4-2-11)14-10-19-15(18-14)13-5-7-17-8-6-13/h1-8,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICJTWFELAYJKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CSC(=N2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1387367.png)
![ethyl 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-1,2,3,4-tetraazole-5-carboxylate](/img/structure/B1387368.png)
![2-[2-(1,4-Diazepan-1-ylcarbonyl)pyrrolidin-1-yl][1,3]thiazolo[5,4-b]pyridine](/img/structure/B1387374.png)
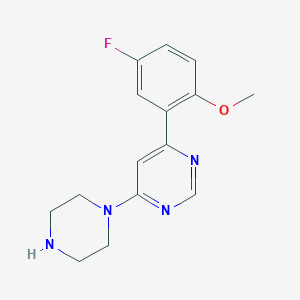
![3-(Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylthio)propanoic acid](/img/structure/B1387377.png)
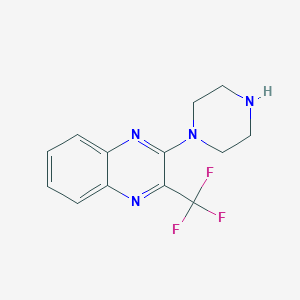
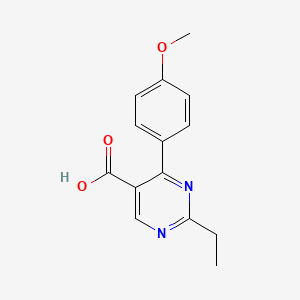
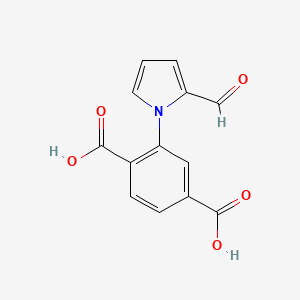
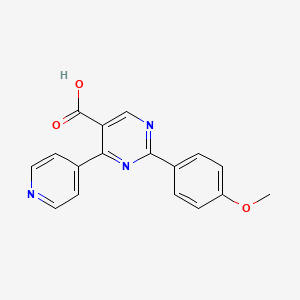
![Ethyl 4-{[(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbonyl]amino}benzoate](/img/structure/B1387384.png)
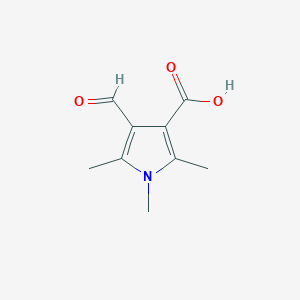
![1-(3,4-Dimethyl-2-phenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl)piperidine-3-carboxylic acid](/img/structure/B1387386.png)
![4,5,7-Trimethyl-6-phenyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1387387.png)
![2-[1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B1387389.png)